molecular formula C15H17N B13949107 4-[2-(2-Methylphenyl)ethyl]aniline CAS No. 778536-82-6

4-[2-(2-Methylphenyl)ethyl]aniline

Cat. No.: B13949107
CAS No.: 778536-82-6
M. Wt: 211.30 g/mol
InChI Key: LHEWIRXZUIKQDH-UHFFFAOYSA-N
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Description

4-[2-(2-Methylphenyl)ethyl]aniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a phenyl group substituted with a 2-methylphenylethyl group at the para position relative to the amino group. It is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Methylphenyl)ethyl]aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group of 4-[2-(2-Methylphenyl)ethyl]nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation due to its efficiency and scalability. The process typically employs a continuous flow reactor where the nitro compound is hydrogenated over a palladium or platinum catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(2-Methylphenyl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[2-(2-Methylphenyl)ethyl]aniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methylphenyl)ethyl]aniline involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 4-[2-(4-Methylphenyl)ethyl]aniline
  • 4-[2-(3-Methylphenyl)ethyl]aniline
  • 4-[2-(2-Ethylphenyl)ethyl]aniline

Comparison: 4-[2-(2-Methylphenyl)ethyl]aniline is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .

Properties

CAS No.

778536-82-6

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-[2-(2-methylphenyl)ethyl]aniline

InChI

InChI=1S/C15H17N/c1-12-4-2-3-5-14(12)9-6-13-7-10-15(16)11-8-13/h2-5,7-8,10-11H,6,9,16H2,1H3

InChI Key

LHEWIRXZUIKQDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC2=CC=C(C=C2)N

Origin of Product

United States

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